4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
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Overview
Description
4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide is a dihalogenated derivative of the [1,2,5]oxadiazolo[3,4-d]pyridazine family. The fusion of the 1,2,5-oxadiazole N-oxide (furoxan) ring to a nitrogen heterocycle can substantially increase biological activity, making it a valuable compound in various scientific fields .
Preparation Methods
The synthesis of 4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents. The best yield of the target compound is achieved using (diacetoxyiodo)benzene in benzene, heated at reflux for two hours . The structure of the newly synthesized compound is confirmed through 13C-NMR and IR spectroscopy, mass spectrometry, and elemental analysis .
Chemical Reactions Analysis
4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include (diacetoxyiodo)benzene and other oxidizing agents . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in the synthesis of photovoltaic materials and biologically active compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide involves the interaction of the 1,2,5-oxadiazole N-oxide ring with molecular targets, leading to increased biological activity. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests it can interact with various biological molecules, enhancing its activity .
Comparison with Similar Compounds
4,7-Dichloro-[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide is unique due to its dihalogenated structure and the presence of the 1,2,5-oxadiazole N-oxide ring. Similar compounds include:
4,7-Dichloro-[1,2,5]thiadiazolo[3,4-d]pyridazine:
4,7-Dimethyl-[1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide: A related compound with different substituents, affecting its chemical properties and applications.
4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-d]pyridazine: A compound with phenyl groups, used in various chemical syntheses.
Properties
Molecular Formula |
C4Cl2N4O2 |
---|---|
Molecular Weight |
206.97 g/mol |
IUPAC Name |
4,7-dichloro-3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium |
InChI |
InChI=1S/C4Cl2N4O2/c5-3-1-2(4(6)8-7-3)10(11)12-9-1 |
InChI Key |
FAUCJJMVOAWABY-UHFFFAOYSA-N |
Canonical SMILES |
C12=NO[N+](=C1C(=NN=C2Cl)Cl)[O-] |
Origin of Product |
United States |
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